molecular formula C12H10F3NS B11737951 [(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11737951
M. Wt: 257.28 g/mol
InChI Key: TVEYVFCHLJZXAD-UHFFFAOYSA-N
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Description

[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features both fluorinated phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)(pyridin-3-yl)methylamine
  • (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide

Uniqueness

[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to its specific combination of fluorinated phenyl and thiophene groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H10F3NS

Molecular Weight

257.28 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C12H10F3NS/c13-9-1-3-11(14)8(5-9)6-16-7-10-2-4-12(15)17-10/h1-5,16H,6-7H2

InChI Key

TVEYVFCHLJZXAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNCC2=CC=C(S2)F)F

Origin of Product

United States

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